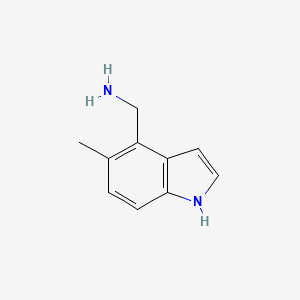
(5-methyl-1H-indol-4-yl)methanamine
カタログ番号 B8566153
分子量: 160.22 g/mol
InChIキー: ZMWAQFFXEUUEHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08637537B2
Procedure details


A mixture of 302 (54 mg, 0.346 mmol) and Raney Ni (100 mg) in 7M ammonia in MeOH (20 mL) was stirred under hydrogen at RT for 3 h. It was filtered through Celite®, and the filtrate was concentrated under reduced pressure to afford 53 mg (95.7%) of (5-methyl-1H-indol-4-yl)methanamine (304) as yellow solid: MS (ESI) m/z=144.3 (M−16).




Yield
95.7%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]2[NH:7][CH:6]=[CH:5][C:4]=2[C:3]=1[C:11]#[N:12]>N.CO.[Ni]>[CH3:1][C:2]1[C:3]([CH2:11][NH2:12])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under hydrogen at RT for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was filtered through Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=C2C=CNC2=CC1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 mg | |
| YIELD: PERCENTYIELD | 95.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
